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molecular formula C7H8BrNO B3266705 2-(6-Bromopyridin-3-yl)ethanol CAS No. 432554-51-3

2-(6-Bromopyridin-3-yl)ethanol

Cat. No. B3266705
M. Wt: 202.05 g/mol
InChI Key: SDZUYYXLNCMUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900209B2

Procedure details

BuLi (32.2 ml of a 1.6 M solution in hexanes, 52 mmol) added dropwise to a stirred solution of 2,5-dibromopyridine (11.09 g, 46.8 mmol) in Et2O (400 ml) at −78° C. under nitrogen. Upon complete addition the reaction mixture was stirred for 45 min and then a solution of ethylene oxide (6.74 g, 0.14 mol) in THF (70 ml) was added. The reaction mixture was warmed to room temperature, stirred for 1 h and then quenched by addition of NH4Cl solution (sat., 150 ml). The organics were extracted with EtOAc (3×100 ml), washed with brine (100 ml) and dried (MgSO4). The material was concentrated under reduced pressure, whilst simultaneously dry-loading onto silica. The material was purified by column chromatography on silica eluting with Et2O and then EtOAc to give the pure alcohol (3.8 g, 40%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.09 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][N:8]=1.[CH2:14]1[O:16][CH2:15]1>CCOCC.C1COCC1>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:14][CH2:15][OH:16])=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.09 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
6.74 g
Type
reactant
Smiles
C1CO1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of NH4Cl solution (sat., 150 ml)
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with EtOAc (3×100 ml)
WASH
Type
WASH
Details
washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The material was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
whilst simultaneously dry-loading onto silica
CUSTOM
Type
CUSTOM
Details
The material was purified by column chromatography on silica eluting with Et2O

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=NC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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